1-Amino-2-butanol
Overview
Description
1-Amino-2-butanol is an organic compound with the molecular formula C₄H₁₁NO. It is a chiral amino alcohol, meaning it contains both an amine group (-NH₂) and a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-butanol can be synthesized through several methods. One common route involves the reduction of 2-amino-2-butanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-amino-2-butanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-butanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, such as methyl iodide (CH₃I)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Secondary amines
Substitution: Alkylated amines
Scientific Research Applications
1-Amino-2-butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-butanol involves its interaction with various molecular targets and pathways. As an amino alcohol, it can form hydrogen bonds and participate in acid-base reactions. These interactions enable it to act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds . Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
1-Amino-2-butanol can be compared with other similar compounds, such as:
2-Amino-1-butanol: Another chiral amino alcohol with similar properties but different stereochemistry.
2-Amino-2-methyl-1-propanol: A branched amino alcohol with distinct reactivity due to the presence of a methyl group.
4-Amino-1-butanol: A linear amino alcohol with a longer carbon chain, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both amine and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
1-aminobutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLUXHSIZOKTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Record name | 1-AMINO-2-BUTANOL | |
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DSSTOX Substance ID |
DTXSID8025676 | |
Record name | 1-Aminobutan-2-ol | |
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Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-amino-2-butanol is a slightly yellow liquid. (NTP, 1992) | |
Record name | 1-AMINO-2-BUTANOL | |
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Solubility |
Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |
Record name | 1-AMINO-2-BUTANOL | |
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CAS No. |
13552-21-1 | |
Record name | 1-AMINO-2-BUTANOL | |
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Record name | 1-Amino-2-butanol | |
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Record name | 13552-21-1 | |
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Record name | 2-Butanol, 1-amino- | |
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Record name | 1-Aminobutan-2-ol | |
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Record name | 1-aminobutan-2-ol | |
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Record name | 1-AMINOBUTAN-2-OL | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-amino-2-butanol affect its reactivity in phosphorylation reactions compared to other amino alcohols?
A3: The presence of a vicinal hydroxyl group in this compound, as well as in 2-aminoethanol and 1-amino-2-propanol, leads to the formation of unstable imidotriphosphate derivatives in reactions with P3m []. These derivatives decompose into monophosphates, unlike the stable imidotriphosphates formed by amino alcohols without a vicinal hydroxyl group, such as 3-amino-1-propanol, 4-amino-1-butanol, and 5-amino-1-pentanol [].
Q2: Have any studies explored the potential of this compound derivatives as anti-seizure agents?
A4: Yes, there have been investigations into the synthesis and anti-seizure effects of 1-N-aryloacetamidobutanol derivatives []. These compounds were synthesized by reacting arylalkylcarboxylic acid chlorides with various isomers of this compound. While the structures of these derivatives were confirmed through elemental analysis and IR spectrometry, the results of their pharmacological studies have yet to be disclosed [].
Q3: What analytical techniques have been used to characterize this compound derivatives?
A5: Researchers have employed a variety of analytical techniques to characterize this compound derivatives. These include elemental analysis to determine the elemental composition and IR spectrometry to identify functional groups based on their characteristic absorption patterns []. These methods provide crucial information about the structure and purity of the synthesized compounds.
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